1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene

Catalog No.
S3199791
CAS No.
873203-36-2
M.F
C13H8BrF3O2
M. Wt
333.104
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene

CAS Number

873203-36-2

Product Name

1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene

IUPAC Name

1-bromo-4-[4-(trifluoromethoxy)phenoxy]benzene

Molecular Formula

C13H8BrF3O2

Molecular Weight

333.104

InChI

InChI=1S/C13H8BrF3O2/c14-9-1-3-10(4-2-9)18-11-5-7-12(8-6-11)19-13(15,16)17/h1-8H

InChI Key

AZJYHXLZYCYEKA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)OC(F)(F)F

Solubility

not available

1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is an organic compound with the molecular formula C13_{13}H8_8BrF3_3O2_2. This compound features a bromine atom and a trifluoromethoxy group attached to a benzene ring through a phenoxy linkage. Its structural uniqueness contributes to its significance in organic synthesis and material science, where it exhibits distinct chemical properties that facilitate various

  • Substitution Reactions: The bromine atom can be replaced with various nucleophiles, such as amines or thiols, under suitable conditions.
  • Oxidation and Reduction Reactions: This compound can undergo oxidation to form quinones or reduction to yield hydroquinones.
  • Coupling Reactions: It can participate in coupling reactions, including Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.

Common Reagents and Conditions

  • Substitution Reactions: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
  • Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4_4) or chromium trioxide (CrO3_3).
  • Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2_2CO3_3) in solvents such as ethanol or toluene.

Major Products Formed

  • Substitution Reactions: Various substituted phenoxybenzenes.
  • Oxidation Reactions: Quinones.
  • Coupling Reactions: Biaryl compounds.

The biological activity of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene has been explored due to its potential interactions with biological macromolecules. It has shown promise in influencing various molecular pathways, likely due to the reactivity imparted by its bromine and trifluoromethoxy groups. Such interactions may lead to applications in drug development and therapeutic research.

The synthesis of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene can be achieved through several methods:

  • Direct Coupling Reaction: A common method involves reacting 4-bromophenol with 4-(trifluoromethoxy)phenol in the presence of a base like potassium carbonate, typically in dimethylformamide (DMF) at elevated temperatures.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yields. Catalysts and advanced purification techniques are often used to enhance production efficiency.

This compound is utilized in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Due to its unique properties, it finds applications in developing specialty materials.
  • Pharmaceuticals: Investigated for potential use in drug development and as a building block for pharmaceuticals.

Interaction studies of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene focus on its reactivity with biological targets and other chemical species. The compound's electrophilic nature allows it to participate in various interactions that may lead to significant biological effects, making it a subject of interest for further research into its mechanisms of action within biological systems.

1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-4-(trifluoromethoxy)benzeneLacks phenoxy linkageDifferent reactivity profile due to absence of phenoxy
4-Bromo-2-(trifluoromethoxy)phenolContains hydroxyl group instead of phenoxyAffects solubility and reactivity
1-Iodo-4-[4-(trifluoromethoxy)phenoxy]benzeneIodine instead of bromineDifferent leaving group properties

The uniqueness of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene lies in its specific substitution pattern and the combination of bromine and trifluoromethoxy groups, which provide distinct chemical properties and reactivity compared to these similar compounds.

XLogP3

5.3

Dates

Modify: 2024-04-14

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